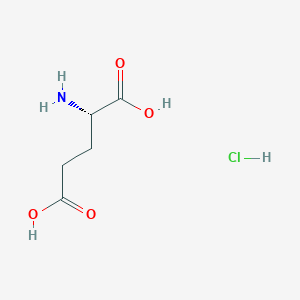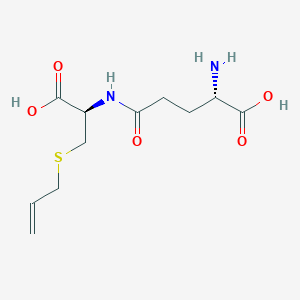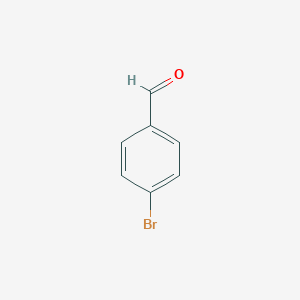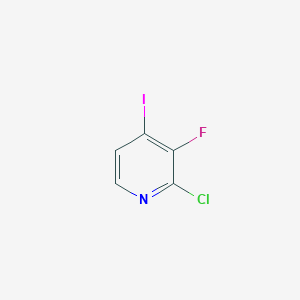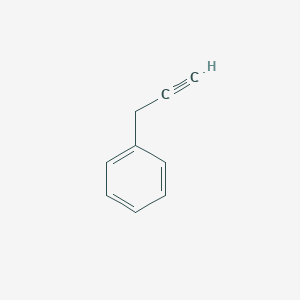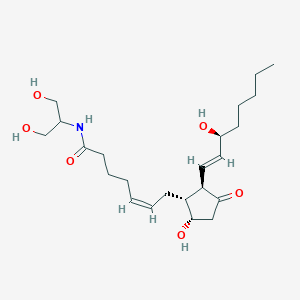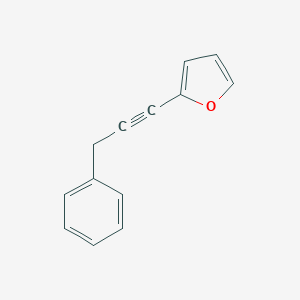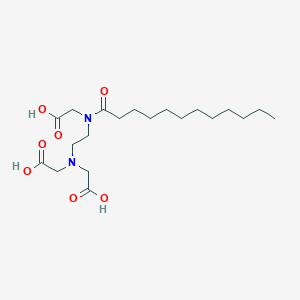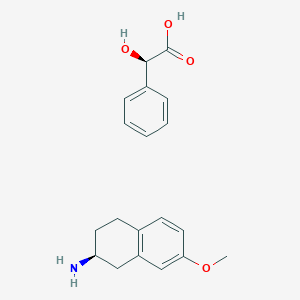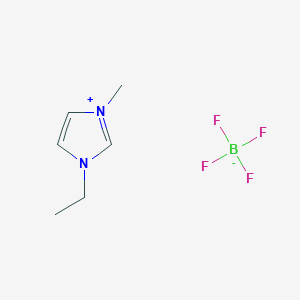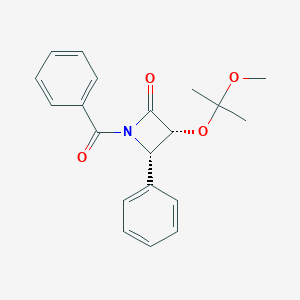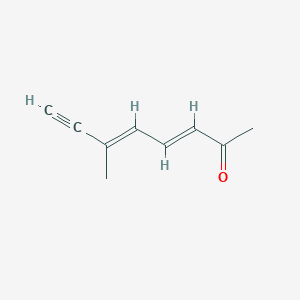
(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one, also known as 3,5-Dimethyl-2-(3,5-dimethyl-1,3-hexadiynyl)-cyclohex-2-enone, is a natural product that has been isolated from various plants, including the roots of Ferula assa-foetida and the aerial parts of Artemisia annua. It has been found to have various biological activities and has been the subject of scientific research in recent years.
Mecanismo De Acción
The exact mechanism of action of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways.
Efectos Bioquímicos Y Fisiológicos
(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to have anticancer effects, with studies showing that it can induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one in lab experiments is that it is a natural product, which may be more biologically relevant than synthetic compounds. Additionally, it has been found to have various biological activities, which makes it a promising candidate for further research. However, one limitation is that the synthesis of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one. One potential area of research is the development of new drugs based on its biological activities. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug development. Furthermore, studies could be conducted to investigate its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
Métodos De Síntesis
The synthesis of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one involves the reaction of 3,5-dimethyl-1,3-hexadiyne with cyclohexanone in the presence of a base. This reaction results in the formation of the desired product with a yield of around 60%.
Aplicaciones Científicas De Investigación
(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one has been found to have various biological activities, including antibacterial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects. Due to these properties, it has been the subject of scientific research for its potential use in the development of new drugs.
Propiedades
Número CAS |
140472-19-1 |
|---|---|
Nombre del producto |
(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one |
Fórmula molecular |
C9H10O |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
(3E,5E)-6-methylocta-3,5-dien-7-yn-2-one |
InChI |
InChI=1S/C9H10O/c1-4-8(2)6-5-7-9(3)10/h1,5-7H,2-3H3/b7-5+,8-6+ |
Clave InChI |
YYRQXVKQTMLAQL-KQQUZDAGSA-N |
SMILES isomérico |
CC(=O)/C=C/C=C(\C)/C#C |
SMILES |
CC(=O)C=CC=C(C)C#C |
SMILES canónico |
CC(=O)C=CC=C(C)C#C |
Sinónimos |
3,5-Octadien-7-yn-2-one, 6-methyl-, (E,E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



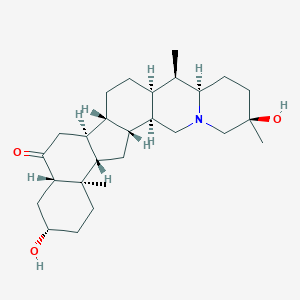
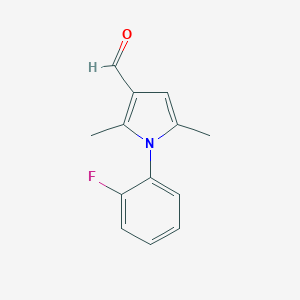
![methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate](/img/structure/B125576.png)
